![molecular formula C6H15BF3KOSi B1593138 Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate CAS No. 1027642-28-9](/img/structure/B1593138.png)
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate
Overview
Description
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate (K2TEMTf) is an organoboron compound that is widely used in organic synthesis. It is a versatile reagent that has been used in a variety of processes, including the synthesis of pharmaceuticals, natural products, and organometallic compounds. In addition, K2TEMTf has been used in a variety of scientific research applications, such as in the study of biochemical and physiological effects, and in laboratory experiments. In addition, the advantages and limitations of using K2TEMTf in laboratory experiments will be discussed, as well as potential future directions for its use.
Scientific Research Applications
Organotrifluoroborates in Cross-Coupling Reactions
Organotrifluoroborates, including Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate, have emerged as powerful reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . As a result, they can generally be used stoichiometrically or in slight excess relative to their coupling partners .
Synthesis of Novel Building Blocks
New methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates . The trifluoroborates are often more atom economical than boronate ester analogues .
Stability and Shelf Life
The potassium salts of organotrifluoroborates, including Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate, are reliably stable, monomeric, crystalline solids with indefinite shelf-lives . This contrasts with many boronic acids and boronate esters, which can be less stable .
Atom Economy
Organotrifluoroborates are often more atom economical than boronate ester analogues . This means that they make better use of all the atoms involved in a reaction, leading to less waste and potentially more sustainable processes .
properties
IUPAC Name |
potassium;trifluoro(2-trimethylsilylethoxymethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BF3OSi.K/c1-12(2,3)5-4-11-6-7(8,9)10;/h4-6H2,1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFAQXNICJQMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC[Si](C)(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BF3KOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647870 | |
Record name | Potassium trifluoro{[2-(trimethylsilyl)ethoxy]methyl}borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate | |
CAS RN |
1027642-28-9 | |
Record name | Potassium trifluoro{[2-(trimethylsilyl)ethoxy]methyl}borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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